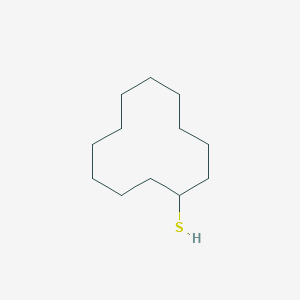

Cyclododecanethiol

Description

Overview of Macrocyclic Thiols in Organic Synthesis

Macrocyclic compounds, characterized by their large ring structures, are of great interest in supramolecular chemistry and are ideal for designing bioinspired catalysts. frontiersin.org Their ability to form host-guest complexes makes them valuable in molecular recognition, a key principle in enzymatic catalysis. frontiersin.org Within this class, macrocyclic thiols and their derivatives, thiolactones, are crucial. rsc.org Thioesters, the acyclic counterparts of thiolactones, play a central role in numerous biosynthetic pathways, inspiring the development of synthetic methods like the native chemical ligation of peptides. rsc.org The synthesis of macrocyclic thiolactones is often challenging, typically involving end-to-end cyclization of a linear precursor, which can be low-yielding. rsc.org The development of novel synthetic strategies for these compounds, such as the ring expansion of lactams, is an active area of research. rsc.org

Historical Context of Cyclododecanethiol Discovery and Initial Studies

The foundation for the study of this compound is linked to the broader exploration of cyclododecane (B45066) and its derivatives. Cyclododecanone (B146445), a commercially available ketone, serves as a key intermediate in the synthesis of various macrocyclic systems. researchgate.net The synthesis of cyclododecanone itself is typically achieved through the cyclotrimerization of butadiene. researchgate.net Early research into the reactivity of cyclododecanone paved the way for the synthesis of a range of derivatives, including this compound. One documented synthesis involves the reduction of a thioketal derivative of cyclododecanone. umich.eduarkat-usa.org

Scope and Significance of this compound in Modern Chemistry

The significance of this compound in modern chemistry stems from its versatile reactivity and its utility as a building block. smolecule.com The thiol group is highly functional and can participate in a variety of chemical transformations, making it a valuable reagent in organic synthesis for the construction of more complex molecules. smolecule.com Chirality, a key concept in chemistry, plays a crucial role in how molecules interact, and the specific three-dimensional arrangement of atoms is vital in fields like drug development. numberanalytics.com In materials science, the thiol group's strong affinity for noble metal surfaces has made this compound and other alkanethiols fundamental components in the formation of self-assembled monolayers (SAMs). sigmaaldrich.com These organized molecular layers have applications in modifying surface properties for electronics, sensors, and protecting metals. wikipedia.org

Research Objectives and Outline Structure

This article aims to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its chemical properties, synthesis, reactivity, and applications in materials science. The subsequent sections will delve into the specific physical and chemical characteristics of this compound, detail established and innovative synthetic methodologies, explore its reactivity with a focus on oxidation and thiol-ene/thiol-yne reactions, and examine its role in the fabrication of self-assembled monolayers and functionalized nanoparticles.

Chemical Properties and Synthesis of this compound

Physical and Chemical Properties

This compound is a secondary mercaptan with the chemical formula C12H24S. umich.edumolaid.com The presence of the thiol (-SH) group imparts it with characteristic reactivity.

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C12H24S |

| Molecular Weight | 200.389 g/mol molaid.com |

| Boiling Point | 114-116 °C (2 mmHg) |

| Density | 0.93 g/cm³ |

| Refractive Index | 1.507 |

Note: Some physical properties may vary slightly depending on the source and experimental conditions.

Established and Innovative Synthetic Methodologies

A common method for the synthesis of this compound involves the reduction of a thioketal derived from cyclododecanone. umich.eduarkat-usa.org For instance, the thioketal formed from cyclododecanone can be reduced using butyl lithium to yield this compound in high yield. umich.eduarkat-usa.org Another general approach to synthesizing thiols is through the reaction of an alkene with hydrogen sulfide. Cyclododecane, the parent alkane, is a precursor for various chemicals, including those used in the production of polyamides and polyesters. chemicalbook.com

Reactivity and Transformation of this compound

Oxidation and Disulfide Bond Formation

The thiol group of this compound is susceptible to oxidation. A common transformation is the oxidation to form the corresponding disulfide, dicyclododecyl disulfide. This reaction is a characteristic feature of thiols and is a key process in various chemical and biological systems.

Thiol-Ene and Thiol-Yne Reactions

Thiol-ene and thiol-yne reactions are powerful and efficient "click" chemistry reactions that involve the addition of a thiol across a double or triple bond, respectively. These reactions are often initiated by radicals or light and are known for their high yields and tolerance of various functional groups. While specific examples involving this compound are not extensively detailed in the provided context, the thiol functionality makes it a suitable candidate for such transformations, enabling its conjugation to polymers and other molecules. Photochemical acyl thiol-ene reactions, for instance, have been utilized for the rapid cyclization of peptides to form thiolactones. researchgate.net

Applications of this compound in Materials Science

Materials science is an interdisciplinary field that investigates the relationships between a material's structure, properties, and performance. chalmers.se Innovations in this field are crucial for developing stronger, safer, and more sustainable products. cas.org

Self-Assembled Monolayers on Metal Surfaces

A significant application of this compound is in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. sigmaaldrich.com SAMs are highly ordered molecular assemblies that spontaneously form when a substrate is exposed to a solution of the desired molecules. sigmaaldrich.comwikipedia.org The strong affinity of the sulfur atom in the thiol group for gold results in a stable, semi-covalent bond. sigmaaldrich.com The long alkyl chain of this compound contributes to the van der Waals interactions between adjacent molecules, leading to a well-ordered and densely packed monolayer. sigmaaldrich.com These SAMs can be used to modify the surface properties of materials, for example, to control wetting, adhesion, and corrosion resistance. wikipedia.org The formation of well-ordered SAMs is crucial for applications in nanotechnology, and the purity of the alkanethiol is a critical factor. sigmaaldrich.comrsc.org

Synthesis of Functionalized Nanoparticles

This compound and other thiols are instrumental in the synthesis and functionalization of nanoparticles. mdpi.com For instance, they can be used to stabilize metal nanoparticles, such as those made of gold or silver, preventing their aggregation. mdpi.comnih.gov The thiol group binds to the nanoparticle surface, while the cyclododecyl group provides a protective layer. mdpi.com Furthermore, the cyclododecyl moiety can be further functionalized to impart specific properties to the nanoparticles. For example, cyclodextrin-coated nanoparticles, often prepared using thiol-containing cyclodextrin (B1172386) derivatives, are used in sensing and drug delivery applications due to their ability to form host-guest complexes. mdpi.comnih.gov The functionalization of nanoparticles with molecules like this compound is a key strategy for creating advanced materials with tailored properties for applications in catalysis, electronics, and biomedicine. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

7447-11-2 |

|---|---|

Molecular Formula |

C12H24S |

Molecular Weight |

200.39 g/mol |

IUPAC Name |

cyclododecanethiol |

InChI |

InChI=1S/C12H24S/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12-13H,1-11H2 |

InChI Key |

XDQHLVSMADKFRH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(CCCCC1)S |

Origin of Product |

United States |

Synthetic Methodologies for Cyclododecanethiol and Its Precursors

Strategies for the Construction of the Cyclododecane (B45066) Ring System

The creation of the cyclododecane ring, the structural backbone of cyclododecanethiol, is a cornerstone of its synthesis. This is primarily achieved through the cyclooligomerization of butadiene, which yields a versatile precursor that is subsequently converted to key intermediates like cyclododecanone (B146445). nih.gov

Cyclotrimerization of Butadiene and Related Approaches

The industrial synthesis of the 12-carbon ring system starts with the cyclotrimerization of 1,3-butadiene. arkat-usa.org This process typically employs transition metal catalysts to assemble three butadiene units into a single cyclic molecule, 1,5,9-cyclododecatriene (B1592173) (CDT). arkat-usa.orggoogle.com

Catalyst systems based on titanium, nickel, or chromium are commonly used. arkat-usa.orgwikipedia.org For instance, a combination of titanium tetrachloride and an organoaluminum co-catalyst is effective in producing the (Z,E,E)-isomer (or cis,trans,trans-isomer) of 1,5,9-cyclododecatriene, which is a significant intermediate for producing materials like nylon-12. wikipedia.org Nickel- and chromium-based catalysts tend to yield the all-trans isomer. wikipedia.org The yields for these cyclotrimerization reactions are often high, sometimes exceeding 80-90%. google.comwikipedia.org

Reaction conditions can be optimized to enhance the conversion of butadiene and the selectivity for the desired CDT product. epo.org A continuous preparation method involves reacting a mixture of butadiene, a titanium-based main catalyst, a co-catalyst, and a toluene (B28343) solvent at pressures between 5 to 10 bar and temperatures ranging from 30 to 70°C. epo.org

Table 1: Butadiene Cyclotrimerization Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 1,3-Butadiene | arkat-usa.orggoogle.com |

| Primary Product | 1,5,9-Cyclododecatriene (CDT) | wikipedia.orgepo.org |

| Catalysts | Titanium complexes, Nickel complexes, Chromium complexes | arkat-usa.orgwikipedia.org |

| Co-Catalyst Example | Organoaluminum compounds | wikipedia.org |

| Reaction Temperature | 30 - 70°C | epo.org |

| Reaction Pressure | 5 - 10 bar | epo.org |

| Typical Yield | >80% | wikipedia.org |

Derivatization of Cyclododecanone Intermediates

The 1,5,9-cyclododecatriene produced from butadiene cyclotrimerization serves as the key precursor for cyclododecanone. arkat-usa.org The conversion involves several steps:

Hydrogenation: The double bonds in 1,5,9-cyclododecatriene are first saturated through hydrogenation to produce cyclododecane. nih.gov This can be followed by oxidation. arkat-usa.org

Oxidation/Dehydrogenation: The resulting cyclododecane is then oxidized to yield a mixture of cyclododecanol (B158456) and cyclododecanone. google.com Pure cyclododecanone can be obtained by the dehydrogenation of this mixture over copper or copper-chromium catalysts at temperatures of 230–245°C. wikipedia.org

Cyclododecanone is a versatile, commercially available ketone that acts as an important intermediate. arkat-usa.org It can be further derivatized to facilitate the introduction of the thiol group. A key derivatization is halogenation. For example, 2-bromocyclododecanone (B1265944) can be prepared in nearly quantitative yield by reacting cyclododecanone with N-bromosuccinimide (NBS) under photochemical conditions or with copper(II) bromide. arkat-usa.orgresearchgate.net This bromo-derivative serves as an activated precursor for subsequent thiolation reactions. researchgate.netresearchgate.net

Conversion Pathways to this compound

With the cyclododecane framework established in the form of cyclododecanone or its derivatives, the final stage of the synthesis involves the introduction of the sulfur-containing thiol group.

Thiolation Reactions of Cyclododecanone Derivatives

Thiolation involves the reaction of a cyclododecane-based precursor with a sulfur-containing reagent. One approach involves using halogenated derivatives of cyclododecanone. For instance, 2-bromocyclododecanone has been used as a precursor to synthesize various fused heterocyclic systems by reacting it with thiol-containing compounds like 1H-benzimidazole-2-thiol and thiophenol. researchgate.netresearchgate.net These reactions demonstrate the utility of the bromo-derivative as an electrophilic substrate for nucleophilic attack by sulfur compounds, forming a carbon-sulfur bond. researchgate.net

The thiol-ene reaction, a free-radical or Michael-type addition of a thiol to a double bond, represents another fundamental strategy for forming thioethers. wikipedia.org While not a direct conversion of cyclododecanone, this principle can be applied to unsaturated derivatives of cyclododecane to introduce a thiol group or a protected thiol equivalent.

Butyl Lithium Reduction of Thioketal Precursors

A highly effective and specific method for synthesizing this compound proceeds through a thioketal intermediate. arkat-usa.orgresearchgate.net This two-step process begins with the conversion of cyclododecanone into a stable dithioketal.

Thioketal Formation: Cyclododecanone is reacted with 1,2-ethanedithiol (B43112) to form the corresponding 1,3-dithiolane (B1216140) derivative (a thioketal). arkat-usa.orgresearchgate.net

Reductive Cleavage: The resulting thioketal is then treated with butyl lithium (n-BuLi). arkat-usa.orgresearchgate.net This powerful organolithium reagent acts as a reducing agent, cleaving one of the carbon-sulfur bonds of the thioketal ring and generating the lithium thiolate, which upon aqueous workup yields this compound. arkat-usa.orgresearchgate.net

This method has been reported to produce this compound in a high yield of 90%. arkat-usa.orgresearchgate.net

Purity Considerations in this compound Synthesis for Advanced Applications

The purity of this compound is critical for its use in specialized fields, particularly in medicinal chemistry and materials science. For advanced applications, impurities from the synthesis, such as unreacted starting materials, by-products, or residual solvents, can have significant detrimental effects.

In pharmaceutical research, this compound has been used as a nucleophile in the synthesis of highly specific inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many solid tumors. researchgate.net For such applications, the purity of the final compounds must be exceptionally high (>95%), as even minor impurities can alter biological activity or lead to inaccurate structure-activity relationship data. mdpi.com The synthesis of these inhibitors often requires chromatographic purification to isolate the desired product from by-products and ensure high purity. mdpi.com

Furthermore, in the context of sulfur compounds, side reactions can lead to impurities like disulfides, trisulfides, and other polysulfides. google.com The presence of such impurities can be problematic in applications where the free thiol group is required for a specific reaction or function. Therefore, purification methods are essential to ensure the final product meets stringent quality specifications. google.com

Table 2: Compound Names

| Compound Name | Chemical Formula | Key Role in Synthesis |

|---|---|---|

| This compound | C₁₂H₂₄S | Final Target Compound |

| 1,3-Butadiene | C₄H₆ | Initial Building Block |

| 1,5,9-Cyclododecatriene (CDT) | C₁₂H₁₈ | Product of Cyclotrimerization |

| Cyclododecane | C₁₂H₂₄ | Hydrogenated Intermediate |

| Cyclododecanone | C₁₂H₂₀O | Key Ketone Intermediate |

| Cyclododecanol | C₁₂H₂₄O | Alcohol Intermediate/By-product |

| 2-Bromocyclododecanone | C₁₂H₁₉BrO | Activated Precursor for Thiolation |

| 1,2-Ethanedithiol | C₂H₆S₂ | Reagent for Thioketal Formation |

| n-Butyllithium (BuLi) | C₄H₉Li | Reducing Agent for Thioketal Cleavage |

| Toluene | C₇H₈ | Solvent |

| Titanium tetrachloride | TiCl₄ | Catalyst Component |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Brominating Agent |

Synthetic Routes to this compound and its Precursors: An Examination of Scalability and Industrial Viability

This compound, a long-chain aliphatic thiol, and its chemical precursors are of significant interest in various fields of chemical synthesis. The industrial relevance of this compound is intrinsically linked to the efficiency, cost-effectiveness, and scalability of its manufacturing processes. This article focuses exclusively on the synthetic methodologies for this compound and its precursors, with a detailed analysis of the scalability and industrial relevance of these routes.

Chemical Reactivity and Transformation Mechanisms of Cyclododecanethiol

Thiol-Specific Reactions of Cyclododecanethiol

The primary site of reactivity in this compound is the sulfur atom of the thiol group. This group's nucleophilicity and its susceptibility to oxidation are central to its chemical transformations. wikipedia.orgebsco.com

Oxidation Pathways to Sulfonyl Derivatives and Other Sulfur-Containing Compounds

The sulfur in this compound can exist in various oxidation states, leading to a range of oxidized products. Mild oxidation, often achievable with reagents like air, iodine, or hydrogen peroxide, converts thiols into disulfides. sci-hub.sewikipedia.org This reaction involves the coupling of two thiol molecules to form a sulfur-sulfur bond, yielding dicyclohexyl disulfide. smolecule.com

More vigorous oxidation is required to form higher oxidation state sulfur compounds like sulfonyl derivatives. jove.com Several methods developed for general aliphatic thiols are applicable to this compound for its conversion to the corresponding cyclododecanesulfonyl chloride. One highly efficient method involves the use of hydrogen peroxide (H₂O₂) in combination with thionyl chloride (SOCl₂), which facilitates a rapid oxidative chlorination. organic-chemistry.org This process is notable for its high yields and chemoselectivity. organic-chemistry.org Another common method is the oxidation using N-chlorosuccinimide (NCS) in the presence of an acid catalyst, which can also produce sulfonyl chlorides in good yields. acs.org These sulfonyl chlorides are valuable intermediates for synthesizing sulfonamides and other sulfur-containing compounds. organic-chemistry.orgorganic-chemistry.org

Table 1: General Methods for Oxidation of Aliphatic Thiols to Sulfonyl Chlorides

| Reagent System | Key Features | Typical Yield | Reference |

|---|---|---|---|

| H₂O₂ / SOCl₂ | Highly reactive, rapid reaction times (minutes), mild conditions. | Excellent (up to 97%) | organic-chemistry.org |

| N-Chlorosuccinimide (NCS) / HCl | Proceeds smoothly, good yields. | Good | acs.org |

| NH₄NO₃ / HCl or HBr / O₂ | Metal-free, environmentally benign, uses oxygen as terminal oxidant. | Good | rsc.org |

Nucleophilic Reactions Involving the Thiol Moiety

The thiol group is nucleophilic, with thiols generally being more nucleophilic than their alcohol counterparts. ebsco.commsu.edu The sulfur atom can readily attack electron-deficient centers to form new carbon-sulfur bonds. This reactivity allows this compound to participate in a variety of nucleophilic substitution and addition reactions.

In nucleophilic substitution, the thiol, or more commonly its conjugate base the thiolate, can displace a leaving group on an alkyl halide to form a thioether (sulfide). wikipedia.orgjove.com Thiourea can be used as a sulfur source to first form an isothiouronium salt, which is then hydrolyzed to prevent the common side reaction of the product thiol reacting further with the alkyl halide. wikipedia.orgjove.com

This compound can also undergo addition reactions with alkenes, a process known as hydrothiolation or the thiol-ene reaction. taylorandfrancis.comsci-hub.se This reaction can proceed through different mechanisms, including free-radical, base-catalyzed (thiol-Michael addition), or acid-catalyzed pathways, leading to the formation of thioethers. thieme-connect.dersc.org The free-radical pathway, often initiated by light or a radical initiator, typically results in an anti-Markovnikov addition product. sci-hub.sethieme-connect.de

Table 2: Nucleophilic Reactions of Thiols

| Reaction Type | Description | Product | Mechanism |

|---|---|---|---|

| S-Alkylation | Thiolate displaces a halide from an alkyl halide. | Thioether (Sulfide) | Sₙ2 |

| Thiol-Ene (Radical) | Thiol adds across an alkene double bond. | Thioether | Free-Radical Chain |

Reactions Involving the Cyclododecane (B45066) Ring System

The large, twelve-membered cyclododecane ring imparts specific steric and conformational properties that influence the molecule's reactivity.

This compound in Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a reaction where a nucleophile displaces a leaving group on an electron-deficient aromatic ring. acsgcipr.org For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. acsgcipr.orgresearchgate.net

In this context, this compound, as a potent sulfur nucleophile (particularly as its thiolate), can attack the ipso-carbon of an activated aryl halide or other suitable substrate. acsgcipr.orgsemanticscholar.org The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex before expelling the leaving group to yield an aryl sulfide. acsgcipr.org While specific examples detailing this compound in SₙAr reactions are not prevalent in readily available literature, the established reactivity of other aliphatic and aromatic thiols in this transformation provides a strong basis for its utility. researchgate.net

Stereochemical Aspects of this compound Transformations

The stereochemistry of this compound is complex due to the conformational flexibility of the large ring. Cyclododecane typically adopts a stable, square-like sciencepublishinggroup.com conformation of D₄ symmetry. wikipedia.orgresearchgate.net The introduction of a substituent, such as the thiol group, can lead to different conformational isomers. wikipedia.org

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of this compound's reactions is key to controlling product formation.

The oxidation of thiols to disulfides can be catalyzed by metal ions and often involves radical intermediates. sci-hub.se The mechanism for the more extensive oxidation to sulfonyl chlorides is complex. For the reaction with H₂O₂/SOCl₂, a proposed mechanism involves the intermediate formation of disulfides, which are then further oxidized and isomerized to form the sulfonyl chloride. organic-chemistry.org When using N-chlorosuccinimide (NCS), recent studies on thiophenols suggest a mechanism where a slow direct chlorination by NCS initiates a faster process involving the generation of the disulfide, which is then cleaved by transiently formed molecular chlorine (Cl₂). acs.org

The mechanism of the thiol-ene reaction is well-studied. The free-radical pathway proceeds via a chain reaction involving initiation (formation of a thiyl radical), propagation (addition of the thiyl radical to the alkene), and chain transfer (hydrogen abstraction from another thiol molecule to propagate the radical chain). thieme-connect.densf.gov In contrast, the base-catalyzed thiol-Michael addition involves the formation of a nucleophilic thiolate anion, which attacks an electron-poor alkene in a conjugate addition fashion.

For nucleophilic aromatic substitution, the SₙAr mechanism is a two-step process. First is the rate-determining addition of the nucleophile (the cyclododecanethiolate) to the aromatic ring to form the negatively charged, resonance-stabilized Meisenheimer complex. The second, faster step is the elimination of the leaving group, which restores the aromaticity of the ring. acsgcipr.org

Electron Flow and Intermediates in this compound Chemistry

The transformation of this compound involves the formation of several key reactive intermediates, with the specific pathway determined by the nature of the reactants and the reaction environment. The flow of electrons in these processes dictates the formation and consumption of these transient species.

Key Intermediates:

Cyclododecylthiolate Anion (C₁₂H₂₃S⁻): The thiol proton is weakly acidic (pKa typically around 10-11 for alkanethiols) and can be removed by a sufficiently strong base. masterorganicchemistry.com This deprotonation results in the formation of the cyclododecylthiolate anion, a potent nucleophile. masterorganicchemistry.com The electron density is concentrated on the sulfur atom, making it highly reactive toward electrophilic centers.

Cyclododecylthiyl Radical (C₁₂H₂₃S•): One-electron oxidation of this compound, often initiated by light or a radical initiator, leads to the formation of a thiyl radical. nih.gov This species is a key intermediate in radical-mediated reactions, such as thiol-ene additions.

Oxidized Sulfur Species: Reaction with two-electron oxidants like hydrogen peroxide can generate transient, oxygenated intermediates. nih.gov The initial product is a sulfenic acid (C₁₂H₂₃SOH), which is typically unstable and can react further. nih.gov Subsequent oxidation can lead to the more stable sulfinic acid (C₁₂H₂₃SO₂H) and sulfonic acid (C₁₂H₂₃SO₃H). nih.gov

Mechanisms of Electron Flow: Electron movement in thiol reactions is a central theme, particularly in biological systems where thiol-containing molecules like cysteine are ubiquitous. nih.gov For this compound, these mechanisms include:

Nucleophilic Substitution (Sₙ2): As a strong nucleophile, the cyclododecylthiolate anion can attack an electrophilic carbon atom, displacing a leaving group. The electron flow involves the lone pair on the sulfur atom forming a new carbon-sulfur bond while the bond to the leaving group breaks. Due to the low basicity of the thiolate, elimination reactions (E2) are generally not competitive with Sₙ2 pathways. masterorganicchemistry.com

Thiol-Disulfide Exchange: This process involves the attack of a thiolate anion on a disulfide bond, leading to a new disulfide and a new thiolate. It is a series of reversible Sₙ2 reactions on sulfur atoms that allows for the scrambling of disulfide bonds until a thermodynamically stable configuration is reached. nih.gov

Radical Chain Reactions (Thiol-Ene): In the presence of an alkene, the cyclododecylthiyl radical can add across the double bond. This generates a carbon-centered radical, which then abstracts a hydrogen atom from another molecule of this compound. This hydrogen atom transfer (HAT) propagates the radical chain and regenerates the thiyl radical. acs.orgresearchgate.net

Proton-Coupled Electron Transfer (PCET): In some photocatalytic systems, a thiyl radical can be generated through the simultaneous transfer of a proton and an electron between the thiol and a photosensitizer. acs.org This process avoids the formation of a high-energy thiolate intermediate in neutral or acidic conditions.

The following table illustrates the common intermediates formed from this compound and the typical reactions they participate in.

| Intermediate Species | Formation Method | Typical Subsequent Reaction |

| Cyclododecylthiolate (C₁₂H₂₃S⁻) | Deprotonation with base | Nucleophilic substitution (Sₙ2) |

| Cyclododecylthiyl Radical (C₁₂H₂₃S•) | One-electron oxidation | Addition to alkenes/alkynes |

| Cyclododecanesulfenic Acid (C₁₂H₂₃SOH) | Two-electron oxidation (e.g., by H₂O₂) | Reaction with thiol to form disulfide |

Kinetic and Thermodynamic Considerations in this compound Reactivity

The rate (kinetics) and equilibrium position (thermodynamics) of reactions involving this compound are governed by the stability of reactants, intermediates, and products.

Kinetic Factors: The kinetics of thiol reactions are often favorable due to the high nucleophilicity of the sulfur atom. masterorganicchemistry.com

Nucleophilicity: Sulfur is larger and more polarizable than oxygen, making thiolates more potent nucleophiles than corresponding alkoxides. masterorganicchemistry.com This results in faster reaction rates for Sₙ2 reactions. Studies on the reaction of various thiolate ions with electrophilic aromatic compounds have shown that the kinetic barrier for attack by thiolates is significantly lower than for the analogous oxygen-based nucleophiles. rsc.org

Steric Hindrance: The large, flexible cyclododecyl ring can influence reaction rates. While the ring is large, its flexibility may allow the reactive sulfur center to access electrophiles. However, in highly constrained environments, the sheer bulk of the C₁₂H₂₃ group could introduce steric hindrance, slowing down the rate compared to smaller alkanethiols.

S-H Bond Strength: The S-H bond (approx. 363 kJ/mol) is weaker than the O-H bond (approx. 467 kJ/mol), which influences the thermodynamics of reactions involving hydrogen abstraction.

Disulfide Bond Formation: The oxidation of two thiol molecules to form a disulfide and water is a thermodynamically favorable process. The formation of the relatively stable S-S bond (approx. 240 kJ/mol) drives this reaction forward.

C-S Bond Formation: In Sₙ2 reactions, the formation of a stable C-S bond contributes to a negative enthalpy change (ΔH), making the reaction exothermic.

Adsorption on Surfaces: The adsorption of alkanethiols onto gold surfaces to form self-assembled monolayers (SAMs) is a well-studied, thermodynamically favorable process. The strong interaction between sulfur and gold results in a significant negative free energy of adsorption (ΔG° around -36 kJ/mol for general thio-compounds on gold). nih.gov While specific data for this compound is not readily available, the thermodynamic principles for long-chain alkanethiols are applicable.

This table summarizes the general thermodynamic and kinetic characteristics of key reactions involving this compound.

| Reaction Type | Kinetic Profile | Thermodynamic Profile | Key Influencing Factors |

| Sₙ2 with Thiolate | Kinetically fast | Generally exothermic (favorable) | High nucleophilicity of sulfur; strength of new C-S bond. masterorganicchemistry.comrsc.org |

| Radical Thiol-Ene | Can be very fast (chain reaction) | Generally exothermic (favorable) | Stability of intermediate radicals; strength of S-H vs C-H bonds. researchgate.net |

| Oxidation to Disulfide | Rate depends on oxidant | Exothermic (favorable) | Relative weakness of two S-H bonds vs. one S-S and two O-H bonds (in H₂O). nih.gov |

| SAM formation on Gold | Rate depends on concentration & temp. | Highly favorable (spontaneous) | Strong Au-S bond formation. nih.gov |

Advanced Applications of Cyclododecanethiol in Interdisciplinary Chemical Science

Cyclododecanethiol in Self-Assembled Monolayers (SAMs)

Self-assembled monolayers represent a powerful bottom-up approach for modifying the physicochemical properties of surfaces with molecular-level precision. This compound serves as a compelling building block for SAMs, particularly on noble metal substrates, where its bulky cyclic structure introduces unique packing constraints and functionalities compared to traditional linear alkanethiols.

The formation of SAMs from organosulfur compounds on noble metals is a well-documented phenomenon driven by a strong, specific interaction between sulfur and the metal surface. While sharing the same fundamental driving force as linear alkanethiols, the assembly of this compound involves distinct steric and conformational considerations.

The foundational step in the formation of a this compound SAM on a noble metal surface, such as gold (Au(111)), is the dissociative chemisorption of the thiol group. The process involves the cleavage of the relatively weak sulfur-hydrogen (S-H) bond and the subsequent formation of a much stronger gold-sulfur (Au-S) covalent bond. This reaction can be represented as:

R-SH + Au(n) → R-S-Au + ½ H2 + Au(n-1)

Here, R represents the cyclododecyl group. The sulfur atom adsorbs onto the gold surface, forming a stable thiolate species (R-S⁻). This strong, directional bond, with a bond energy of approximately 40-45 kcal/mol, serves as the anchor that immobilizes the molecule onto the substrate, initiating the self-assembly process [3, 8]. The coordination of the sulfur atom is typically to a three-fold hollow site on the Au(111) lattice, although coordination to bridge and on-top sites has also been considered . The large steric footprint of the cyclododecyl group may influence the kinetics of this initial adsorption step by sterically hindering the approach of subsequent molecules to adjacent binding sites.

Following the initial chemisorption, the long-range ordering of the monolayer is driven by weaker, non-covalent interactions, primarily van der Waals forces between the adjacent cycloalkane rings. Unlike linear alkanethiols, which adopt a highly ordered, all-trans conformation to maximize van der Waals contact in a dense (√3 × √3)R30° lattice on Au(111), this compound molecules cannot pack as efficiently .

The bulky and non-planar nature of the cyclododecane (B45066) ring prevents the formation of a closely packed, crystalline-like monolayer. Research findings from techniques such as Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS) indicate that this compound SAMs are significantly less ordered and possess a lower molecular packing density compared to their linear analogue, n-dodecanethiol [3, 8]. The resulting surface structure is often described as "liquid-like" or partially disordered, with molecules exhibiting a wider range of tilt angles and azimuthal orientations. This structural disorder is a direct consequence of the steric hindrance imposed by the cyclic backbone, which limits the optimization of intermolecular interactions.

| Property | This compound SAM | n-Dodecanethiol SAM (Linear Analogue) | Reference |

|---|---|---|---|

| Packing Density (molecules/nm²) | ~2.9 - 3.5 | ~4.6 | |

| Monolayer Thickness (Å) | ~11 - 13 Å | ~15 - 17 Å | [3, 8] |

| Advancing Water Contact Angle (θA) | ~95° - 102° | ~110° - 112° | |

| Structural Order | Low / Disordered / "Liquid-like" | High / Crystalline / (√3 × √3)R30° |

The "chain length" of this compound is defined by its 12-carbon ring structure. The most critical factor influencing its SAM properties is the inherent conformational flexibility of the cyclododecane ring. Unlike the rigid, rod-like structure of an all-trans linear alkane, the cyclododecane moiety can exist in several low-energy conformations. This conformational isomerism persists even after adsorption onto the surface.

The presence of multiple conformers within the monolayer introduces structural defects and prevents the formation of a uniform, long-range ordered assembly. This contrasts sharply with long-chain linear alkanethiols, where the collective van der Waals interactions are strong enough to force the chains into a single, energetically favorable all-trans conformation . The lower packing density and reduced thickness of this compound SAMs (as shown in Table 1) are direct consequences of this conformational and steric reality. The less-than-optimal packing also results in a slightly less hydrophobic surface, as indicated by the lower water contact angle compared to a well-ordered n-dodecanethiol SAM, which presents a dense array of terminal methyl (-CH₃) groups.

The unique structural features of this compound SAMs can be leveraged to create functional surfaces. The inherent disorder and lower packing density can be advantageous for certain applications, such as creating more accessible surfaces for subsequent chemical reactions or for hosting guest molecules.

Direct functionalization of the saturated cyclododecane ring post-assembly is chemically challenging. Therefore, a more effective strategy involves the use of pre-functionalized this compound derivatives to form the initial SAM. In this approach, a reactive group (e.g., hydroxyl, amino, carboxylic acid) is already attached to the cyclododecane ring of the thiol molecule prior to its introduction to the substrate.

Once the SAM is formed from these functionalized molecules, the terminal groups are exposed at the monolayer-ambient interface, making them available for a wide range of subsequent chemical transformations . For example, a surface formed from hydroxy-cyclododecanethiol can be used for esterification or etherification reactions. Similarly, an amino-terminated this compound SAM can undergo amidation reactions to attach peptides, proteins, or other molecules of interest . This "pre-functionalization" approach provides a robust platform for engineering complex surface architectures with tailored chemical and biological functionalities. The lower packing density of the cyclododecyl framework may enhance the accessibility and reactivity of these terminal functional groups compared to their counterparts on densely packed linear SAMs.

| Initial Functionalized Thiol | Terminal Group | Example Post-Assembly Reaction | Resulting Surface Functionality | Reference |

|---|---|---|---|---|

| Hydroxy-cyclododecanethiol | -OH | Esterification (with Acyl Chloride) | Ester linkage (-O-C=O) | |

| Amino-cyclododecanethiol | -NH₂ | Amidation (with Activated Carboxylic Acid) | Amide bond (-NH-C=O) for bioconjugation | |

| Carboxy-cyclododecanethiol | -COOH | Carbodiimide coupling (with a primary amine) | Amide bond (-C(=O)-NH) | [8, 9] |

Tailoring Surface Chemistry via this compound SAMs

Applications in Biointerface Science and Surface Patterning

The study of interactions between synthetic materials and biological systems, known as biointerface science, is crucial for applications ranging from medical implants to biosensors. grc.org Self-assembled monolayers (SAMs) of alkanethiols on gold surfaces are exceptionally well-ordered organic surfaces that allow for the control of interfacial properties at the molecular level. nih.gov The thiol group of molecules like this compound chemisorbs onto a gold substrate, while the long cycloalkane chain arranges into a densely packed, organized monolayer. mdpi.com

This ability to form well-defined surfaces is fundamental to studying and controlling biological interactions. mdpi.com By presenting specific molecules or functional groups at the interface, SAMs are invaluable for fundamental studies of protein adsorption and cell adhesion. nih.gov The properties of the surface, such as its wettability (hydrophobicity or hydrophilicity) and chemical reactivity, can be precisely tuned by selecting the terminal group of the thiol molecule. ossila.com For instance, SAMs can be engineered to resist the non-specific adsorption of proteins, a critical feature for biomedical implants and diagnostic tools. mdpi.com

Furthermore, techniques like microcontact printing can be used to pattern the formation of these SAMs with micron-scale dimensions. nih.gov This allows for the creation of surfaces with distinct regions of different chemical functionalities, enabling the spatial control of cell attachment and the fabrication of cell-based assays and biosensors. The combination of SAMs and microcontact printing provides a versatile platform for a wide array of studies in biointerfacial science. nih.gov

Dynamic Control and Sensing Applications of this compound SAMs

Self-assembled monolayers (SAMs) derived from this compound and its functionalized analogues are not merely static surfaces; they are dynamic interfaces that can be used for sensing and control. tribology.rs The organized molecular structure of SAMs makes them ideal for creating highly sensitive and specific biosensors. ossila.com In a typical biosensor design, the SAM can immobilize recognition elements like enzymes or antibodies onto a sensor surface, such as an electrode. ossila.com

A key example of this application involves the use of electroactive SAMs for detection. Ferrocenylalkanethiolate SAMs on gold electrodes, for instance, can detect the formation of micelles from surfactant molecules in a solution. nih.gov The apparent formal redox potential of the ferrocene-tagged SAM changes in response to the concentration of unaggregated surfactant anions. nih.gov When the surfactants aggregate into micelles above the critical micelle concentration (cmc), the activity of the free surfactant anions deviates, causing a distinct break in the electrochemical signal. nih.gov This allows the SAM-modified electrode to function as a sensor for surfactant aggregation. nih.gov

This principle can be extended to various sensing applications. The flexibility in choosing the molecular architecture of the thiol allows for the creation of surfaces tailored for specific functions, from detecting biological molecules to monitoring chemical changes in the environment. tribology.rs

This compound as a Ligand in Catalysis

In addition to its role in surface science, the thiol functional group of this compound allows it to act as a ligand in transition metal catalysis. Ligands are crucial components of coordination complexes, binding to a central metal ion and influencing its reactivity. wikipedia.orghawaii.edu

Coordination Chemistry of this compound with Transition Metals

Coordination compounds consist of a central metal atom or ion bonded to one or more ligands. libretexts.orglibretexts.org Transition metals are particularly prone to forming these complexes due to their partially filled d-orbitals. libretexts.org The bond between the metal and the ligand is typically a coordinate covalent bond, where the ligand (a Lewis base) donates a pair of electrons to the metal (a Lewis acid). hawaii.edu

In this compound, the sulfur atom of the thiol group possesses lone pairs of electrons that it can donate to a transition metal center, making it a monodentate ligand (meaning it binds through one donor atom). hawaii.edu The central metal ion can bond to multiple ligands, and the total number of donor atoms bonded to it is known as the coordination number. hawaii.edulibretexts.org Transition metals can exhibit a variety of coordination numbers, which influences the geometry of the resulting complex. wikipedia.org Common geometries include tetrahedral and square planar (coordination number of four) and octahedral (coordination number of six). hawaii.edulibretexts.org

| Transition Metal Ion | Typical Coordination Number(s) |

|---|---|

| Copper(I) (Cu⁺) | 2, 4 |

| Silver(I) (Ag⁺) | 2 |

| Cobalt(II) (Co²⁺) | 4, 6 |

| Nickel(II) (Ni²⁺) | 4, 6 |

| Zinc(II) (Zn²⁺) | 4, 6 |

| Chromium(III) (Cr³⁺) | 6 |

| Cobalt(III) (Co³⁺) | 6 |

Data adapted from general coordination chemistry principles. youtube.com

Supramolecular Catalysis and this compound Analogues

Supramolecular catalysis is a field inspired by enzymes that uses non-covalent interactions—such as hydrogen bonding and hydrophobic forces—to assemble catalytic systems. wikipedia.org This approach involves two key steps: the binding of a substrate to a host molecule (the catalyst or part of it) and the subsequent chemical transformation of the bound substrate. bhu.ac.inrusnano.com

A common strategy involves using host molecules like cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior. wikipedia.org These hosts can encapsulate organic substrates in aqueous solutions, bringing them into proximity with a catalytic group. mdpi.com This encapsulation can increase the effective concentration of the reactants and constrain them in a specific orientation, leading to rate acceleration and enhanced selectivity. mdpi.com

Analogues of this compound could be integrated into such supramolecular designs. For example, a cyclodextrin (B1172386) molecule could be chemically modified to bear a thiol group. This functionalized host could then coordinate to a transition metal, creating a self-assembled catalyst. The cyclodextrin cavity would serve as the substrate recognition site, while the metal-thiol complex would perform the catalysis. The large, hydrophobic cyclododecyl group itself could be part of a guest molecule or a larger host structure, contributing to the specific molecular recognition and binding required for efficient supramolecular catalysis.

This compound in Functional Material Design

The design of functional materials aims to create materials with specific, tailored properties for advanced applications in areas like electronics, optics, and nanotechnology. functmaterials.org.ua this compound is a valuable building block in this field, primarily through its ability to form robust and well-defined SAMs on surfaces.

The use of SAMs represents a powerful bottom-up approach to surface modification and the creation of functional interfaces. ossila.com By forming a this compound monolayer on a gold surface, one can precisely control properties like wettability, adhesion, and chemical reactivity. ossila.comtribology.rs This is critical for fabricating nanoelectronic components, where surface properties can dramatically affect device performance. ossila.com

Moreover, nanoparticles can be used as "artificial atoms" to construct new materials with collective properties that emerge from the interaction of the individual components. rsc.org The controlled clustering of nanoparticles can be directed by surface ligands. This compound and related molecules can be used to passivate the surface of nanoparticles (e.g., gold nanoparticles), controlling their stability and mediating their assembly into larger, ordered superstructures. These designed nanocomposites have potential applications in catalysis, sensing, and photonics. rsc.org The ability to engineer material properties through such molecular-level design is a key driver of innovation in materials science. mdpi.comarxiv.org

Integration of this compound into Advanced Materials Architectures

The integration of this compound into advanced materials is largely centered on its ability to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. sigmaaldrich.com The strong affinity of the sulfur atom for gold facilitates the spontaneous formation of a stable, semi-covalent bond, on the order of 45 kcal/mol. sigmaaldrich.com This process involves the chemisorption of the thiol headgroup onto the gold substrate, followed by the slower organization of the cyclododecyl tail groups. wikipedia.org

The bulky and flexible cyclododecane ring structure influences the packing and ordering of the monolayer. While straight-chain alkanethiols typically form a well-defined (√3 × √3)R30° structure on gold with the alkyl chains tilted at approximately 30 degrees from the surface normal, the cyclic nature of this compound introduces different intermolecular van der Waals interactions that affect the final monolayer structure. sigmaaldrich.com These interactions are a crucial driving force for the self-assembly process, promoting a crystalline-like, low-energy state. sigmaaldrich.com

A significant application of these SAMs is in the functionalization of gold nanoparticles (AuNPs). By coating AuNPs with this compound, their surface properties can be precisely controlled. For instance, hydrophobic this compound-passivated AuNPs have been incorporated into polymer films like poly(dimethylsiloxane) (PDMS). researchgate.net The degree of cross-linking in the PDMS matrix can control the amount of incorporated AuNPs, with a lower cross-linker concentration allowing for a higher nanoparticle loading due to the enlarged free volume of the film. researchgate.net This ability to create nanoparticle-matrix composites with mono-dispersed nanoparticles is critical for developing materials with novel optical and electronic properties. researchgate.net

| Material Component | Function of this compound | Resulting Architecture | Key Research Finding |

| Gold Substrate | Forms self-assembled monolayer (SAM) | Highly ordered, crystalline-like surface coating | The sulfur-gold interaction is a primary driving force for assembly. sigmaaldrich.com |

| Gold Nanoparticles (AuNPs) | Surface passivation and functionalization | This compound-coated AuNPs | Enables the incorporation and controlled dispersion of AuNPs in polymer matrices. researchgate.net |

| Poly(dimethylsiloxane) (PDMS) | Hydrophobic surface modification of embedded AuNPs | Nanoparticle-polymer composite film | The state of incorporated AuNPs can be controlled by the polymer's cross-linker concentration. researchgate.net |

Development of Organic Electronic and Optoelectronic Materials Incorporating this compound Moieties

The insulating nature of the long cyclododecyl chain can be utilized to create ultrathin dielectric layers or to passivate surfaces in organic field-effect transistors (OFETs). ossila.com The performance of organic electronic materials is highly dependent on their conformation, and introducing molecules like this compound can influence the molecular arrangement of adjacent active layers. huji.ac.il

In the broader context of optoelectronics, materials with potential applications in solar cells, photodiodes, and light-emitting diodes are actively being investigated. tudelft.nl The modification of surfaces with SAMs can reduce sticking of components in nanoelectromechanical systems (NEMS) and microelectromechanical systems (MEMS), which is another area where this compound could find application. wikipedia.org The ability to tailor surface properties is crucial for the fabrication of high-performance chiral electronic devices, where molecular asymmetry plays a key role. croucher.org.hk

Surface Engineering and Interface Control in Composite Materials

Surface engineering is a critical field for enhancing the performance and longevity of materials by modifying their surfaces. wikipedia.org Composite materials, which combine different materials to achieve enhanced properties, greatly benefit from precise control over the interface between the constituent phases. numberanalytics.comnumberanalytics.com this compound and similar long-chain thiols are instrumental in this domain.

By forming a SAM on a metallic or metal oxide filler within a polymer matrix, this compound can act as a molecular bridge or coupling agent. This alters the interfacial adhesion between the filler and the polymer, which is a key determinant of the composite's mechanical properties. For example, in a carbon fiber/epoxy composite, the interfacial shear strength (IFSS) is a critical parameter that is significantly influenced by the surface chemistry of the fibers. mdpi.com While not directly using this compound, studies have shown that modifying fiber surfaces can dramatically improve IFSS. mdpi.com The principles of using surface modifiers are broadly applicable, and the robust nature of thiol-based SAMs makes them excellent candidates for such applications.

The use of composite coatings is another area of surface engineering where this compound can be relevant. numberanalytics.com These coatings can be designed to have specific properties like wear resistance, corrosion protection, or biocompatibility. numberanalytics.comtaylorfrancis.com The incorporation of nanoparticles functionalized with this compound into these coatings can impart hydrophobicity and other desired surface characteristics. The ability to control the dispersion of these nanoparticles within the coating is crucial for achieving uniform properties. researchgate.net

This compound in Small Molecule Synthesis for Biological Research

The unique structural and chemical properties of this compound also make it a valuable building block in the synthesis of biologically active small molecules. Its large, hydrophobic macrocycle can be used to probe binding pockets of proteins and to modulate the pharmacokinetic properties of drug candidates.

This compound as a Building Block for Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications. mdpi.comnih.gov The design of potent and selective CA inhibitors is an active area of research. nih.govrsc.org Many CA inhibitors are based on a primary sulfonamide moiety, which coordinates to the zinc ion in the enzyme's active site. nih.gov

The general structure of these inhibitors consists of the zinc-binding group (sulfonamide) and a "tail" that extends into the active site cavity, interacting with various amino acid residues. nih.gov The nature of this tail is critical for determining the inhibitor's potency and selectivity for different CA isoforms. nih.gov While direct synthesis of carbonic anhydrase inhibitors from this compound is not prominently featured in the reviewed literature, the principles of using hydrophobic moieties to occupy the hydrophobic half of the CA active site are well-established. nih.gov The bulky cyclododecyl group of this compound could serve as a significant hydrophobic tail. Chemical modification of this compound to incorporate a sulfonamide group would yield a molecule with the necessary components for CA inhibition. The use of diverse chemical building blocks, including thiols, is a common strategy in generating libraries of potential inhibitors for screening. chemdiv.comenamine.net

Design and Synthesis of Derivatives for Receptor-Ligand Interaction Studies

Understanding receptor-ligand interactions is fundamental to drug discovery and chemical biology. genextgenomics.com The design and synthesis of molecular probes and potential ligands often involve the systematic modification of a core scaffold to study structure-activity relationships (SAR). rsc.orgmdpi.com this compound can serve as a starting material for the synthesis of such derivatives.

The thiol group provides a reactive handle for a variety of chemical transformations, allowing for the attachment of different pharmacophores or labeling groups. The large, flexible, and hydrophobic cyclododecane ring can be used to explore the topology of receptor binding sites. frontiersin.org For instance, derivatives of this compound could be synthesized to probe hydrophobic pockets in G-protein coupled receptors (GPCRs) or nuclear receptors.

Based on a thorough review of the available search results, it is not possible to generate an article that focuses solely on the computational and theoretical investigations of "this compound" according to the specific outline provided.

The search results contain general information about the application of Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and in silico modeling to the broader class of alkanethiols, such as decanethiol and octadecanethiol. However, there is no specific research, data, or detailed findings directly pertaining to this compound within the scope of the requested sections:

Computational and Theoretical Investigations of Cyclododecanethiol

In Silico Design and Prediction in Cyclododecanethiol-Related Research:No literature was identified that discusses the use of in silico methods for the design or prediction of properties related to this compound.

To adhere to the strict instructions of focusing exclusively on this compound and the provided outline, specific scientific literature on this compound is required. Without such specific sources, generating the requested article would involve extrapolating from different molecules, which would violate the explicit constraints of the request. Therefore, the article cannot be written at this time.

Future Research Directions and Outlook for Cyclododecanethiol Chemistry

Emerging Synthetic Methodologies and Sustainable Production

Future research into the synthesis of cyclododecanethiol is expected to pivot towards greener and more sustainable methods, moving away from traditional approaches that may involve harsh reagents or generate significant waste. Emerging methodologies focus on efficiency, safety, and environmental impact.

Key Research Thrusts:

Photocatalytic and Electrochemical Synthesis: Visible-light photocatalysis and electrosynthesis represent promising avenues for the synthesis of thiols. These methods can often be performed under mild, ambient conditions, reducing energy consumption and avoiding the need for stoichiometric chemical oxidants or reductants. Research could focus on the direct conversion of cyclododecene (B75492) or cyclododecanone (B146445) to this compound using photocatalysts or electrochemical cells.

Biocatalysis: The use of enzymes, such as those from the lipase (B570770) family, offers a highly selective and environmentally benign route to sulfur-containing compounds. researchgate.netnih.gov Future work could involve engineering enzymes to catalyze the specific synthesis of this compound or its derivatives, operating in aqueous media under mild conditions. nih.gov This approach aligns with the principles of green chemistry by utilizing renewable catalysts and minimizing hazardous waste. nih.gov

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to batch processes. Applying flow chemistry to the synthesis of this compound could enable more efficient and consistent production.

The following table provides a comparative outlook on traditional versus emerging synthetic methods applicable to this compound.

| Feature | Traditional Methods (e.g., Alkyl Halide + NaSH) | Emerging Sustainable Methods |

| Reagents | Often involve hazardous reagents like H₂S or strong bases. wikipedia.org | Utilizes light, electricity, or biocatalysts. researchgate.netrsc.org |

| Conditions | Can require high temperatures and pressures. | Typically mild (room temperature and pressure). rsc.org |

| Solvents | Often reliant on volatile organic solvents. | Can be adapted for greener solvents like water or ionic liquids. researchgate.net |

| Waste Profile | May produce significant inorganic salt waste. | Reduced waste streams; catalysts can often be recycled. |

| Selectivity | Potential for side reactions. | High selectivity due to enzyme specificity or controlled reaction conditions. nih.gov |

| Scalability | Batch processes can be challenging to scale. | Flow chemistry offers straightforward scalability. |

Novel Applications in Nanotechnology and Biosensors

The ability of the thiol group to form strong, covalent bonds with the surfaces of noble metals like gold makes this compound an excellent candidate for creating self-assembled monolayers (SAMs). utwente.nlsigmaaldrich.com These highly ordered molecular layers are foundational to many applications in nanotechnology and biosensing. utwente.nl

Nanotechnology Applications: The large, flexible cyclododecane (B45066) ring of this compound may offer unique packing structures in SAMs compared to more commonly studied linear alkanethiols. utwente.nl Future research will likely explore how this cyclic structure influences the mechanical and electronic properties of the resulting monolayer. Potential applications include:

Surface Modification: Creating surfaces with tailored wettability, corrosion resistance, or lubricity.

Nanoparticle Functionalization: Stabilizing nanoparticles (e.g., gold nanoparticles or quantum dots) and imparting specific functionalities for use in diagnostics, therapeutics, and composite materials. researchgate.netreading.ac.uknih.gov The cyclic nature of this compound could influence the curvature and stability of the ligand shell on nanoparticles.

Biosensor Development: SAMs formed from this compound can serve as ideal platforms for the development of highly sensitive and selective biosensors. nih.govmdpi.com The thiol group anchors the monolayer to a gold electrode, while the exposed surface of the cyclododecane rings can be further functionalized to capture specific biological targets. nih.gov

Potential Biosensor Configurations:

Electrochemical Biosensors: By modifying the SAM surface with recognition elements (e.g., antibodies, enzymes, or nucleic acids), it is possible to detect specific disease biomarkers. nih.govmdpi.com The binding of the target analyte to the functionalized surface would induce a measurable change in the electrical signal. mdpi.com

Optical Biosensors: Changes in the thickness or refractive index of the this compound SAM upon binding of a target molecule can be detected using techniques like surface plasmon resonance (SPR), providing a label-free detection method. researchgate.net

The advancement of biosensors for detecting biomarkers in bodily fluids is crucial for early disease diagnosis and personalized healthcare. nih.gov this compound-based SAMs could provide a robust and versatile surface chemistry for creating next-generation diagnostic tools for cancer, infectious diseases, and metabolic disorders. nih.govresearchgate.net

Advanced Computational Modeling and Machine Learning in this compound Research

The complexity of molecular interactions at the nanoscale necessitates the use of advanced computational tools to predict and understand the behavior of this compound-based systems. anl.gov Molecular dynamics (MD) and density functional theory (DFT) are powerful techniques for simulating these systems, while machine learning (ML) is emerging as a tool to accelerate discovery. osti.govnrel.gov

Computational Modeling Approaches:

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the self-assembly process of this compound on a gold surface, predicting the final structure, packing density, and orientation of the molecules within the SAM. pusan.ac.krpusan.ac.kr These simulations provide insights into the stability and dynamic behavior of the monolayer under different conditions. pusan.ac.krelsevierpure.com

Density Functional Theory (DFT): DFT calculations are essential for understanding the electronic structure and bonding at the sulfur-gold interface. researchgate.netnih.gov This method can elucidate the nature of the covalent bond, calculate binding energies, and predict how the electronic properties of the gold surface are modified by the SAM. chemrxiv.orgrsc.org

The Role of Machine Learning and AI: Machine learning (ML) and artificial intelligence (AI) are set to revolutionize materials design. eisai.compeerj.com In the context of this compound, these approaches can be used to:

Predict Properties: Train ML models on data from computational simulations or experiments to rapidly predict the properties of novel this compound derivatives without the need for resource-intensive simulations. eisai.com

Accelerate Design: Employ AI-driven frameworks to design new this compound-based molecules with specific, desired functionalities for targeted applications, such as optimized binding to a particular protein for a biosensor. nih.govmendeley.com

The integration of these computational methods will enable a "digital twin" approach to research, where new materials and devices based on this compound can be designed and tested in silico before being synthesized in the lab.

| Computational Technique | Application to this compound Research | Key Insights Provided |

| Molecular Dynamics (MD) | Simulating the formation and behavior of SAMs on surfaces. nih.gov | Packing structure, monolayer stability, thermal properties, interactions with solvents. elsevierpure.com |

| Density Functional Theory (DFT) | Investigating the sulfur-gold bond and electronic properties. researchgate.net | Binding energy, bond nature, charge transfer, surface reconstruction. nih.gov |

| Machine Learning (ML) | Predicting structure-property relationships from large datasets. | Rapid screening of new derivatives, prediction of sensor response, material durability. |

| Artificial Intelligence (AI) | De novo design of functional molecules. nih.gov | Generation of novel this compound structures with optimized properties for specific tasks. |

Interdisciplinary Collaborations and Translational Research Opportunities

The future development and application of this compound chemistry will heavily rely on collaborations across diverse scientific and engineering disciplines. digitellinc.comornl.gov The journey from fundamental chemical synthesis to real-world applications requires a convergence of expertise.

Key Areas for Collaboration:

Chemistry and Materials Science: Synthetic chemists will focus on developing efficient and sustainable routes to this compound and its derivatives, while materials scientists will characterize the resulting SAMs and nanoparticles, studying their physical and chemical properties. nrel.gov

Physics and Engineering: Physicists and engineers will be crucial for integrating this compound-based materials into functional devices like biosensors, electronic components, and wearable health monitors. This includes device fabrication, testing, and miniaturization.

Computational Science: Collaborations with computational scientists will be essential for developing accurate predictive models and using AI to guide experimental efforts, reducing the time and cost of research and development. anl.gov

Biology and Medicine: For biomedical applications, such as drug delivery systems and diagnostic sensors, input from biologists and clinicians is vital to ensure that the developed technologies address real clinical needs and are biocompatible. researchgate.netherts.ac.uk

Translational Research Opportunities: Translational research aims to bridge the gap between basic scientific discoveries and practical applications. For this compound, this could involve:

Developing commercially viable anti-corrosion coatings for medical implants or sensitive electronics.

Creating point-of-care diagnostic kits based on this compound-functionalized biosensors for rapid disease detection. nih.gov

Using functionalized nanoparticles as targeted drug delivery vehicles in therapeutic applications. nih.gov

The successful translation of this compound research will depend on fostering strong partnerships between academic institutions, national laboratories, and industrial partners to drive innovation from the lab to the market.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.